molecular formula C14H19NO3 B1394317 tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1086378-71-3

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B1394317
M. Wt: 249.3 g/mol
InChI Key: REHNRWSWBXHXSB-UHFFFAOYSA-N
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Description

Tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (TBC) is an organic compound with a wide range of applications in the field of organic synthesis. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. TBC has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and pyrroles, and has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Reaction Dynamics : The compound has been used in the preparation of specific intermediates and in understanding reaction mechanisms, such as in Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).
  • Synthesis of Natural Product Intermediates : It serves as a key intermediate in synthesizing natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
  • Photoredox-Catalyzed Amination : The compound is utilized in photoredox-catalyzed amination processes, enabling the assembly of complex chemical structures under mild conditions (Wang et al., 2022).

Crystallography and Molecular Structure

  • Structural Analysis in Crystallography : Research has been conducted on carbamate derivatives, including tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, to understand molecular environments and interactions in crystal structures (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHNRWSWBXHXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679672
Record name tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

CAS RN

1086378-71-3
Record name tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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